1-Triazene, 3,3-diethyl-1-hydroxy-, 2-oxide, sodium salt

Description

IUPAC Nomenclature and Structural Descriptors

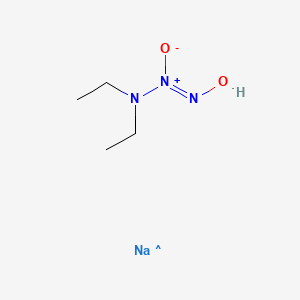

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-Triazene, 3,3-diethyl-1-hydroxy-, 2-oxide, sodium salt (1:1) . This nomenclature reflects its core triazene structure, which consists of a three-membered nitrogen-containing ring system. The "3,3-diethyl" prefix indicates the presence of ethyl groups (–CH~2~CH~3~) attached to the nitrogen atoms at positions 3 and 3 of the triazene backbone. The "1-hydroxy" descriptor specifies a hydroxyl group (–OH) at position 1, while "2-oxide" denotes an oxygen atom bonded to the nitrogen at position 2. The "sodium salt (1:1)" designation confirms the ionic association between the deprotonated triazene moiety and a sodium cation (Na^+^).

The molecular formula is C~4~H~11~N~3~NaO~2~ , with a structural representation emphasizing the sodium-bound oxygen and nitroso (–N=O) group. The compound’s sodium salt formation arises from the deprotonation of the hydroxyl group, resulting in a negatively charged oxygen atom stabilized by the sodium ion.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 92382-74-6 . Additional identifiers and synonyms include:

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound (1:1) |

| Common Name | Diethylamine NONOate sodium salt hydrate |

| Other Synonyms | DEA/NO; 1,1-Diethyl-2-hydroxy-3-oxotriazane sodium salt; Sodium [(3,3-diethyl-1-triazeno)oxy]-, 2-oxide |

| Molecular Formula | C~4~H~11~N~3~NaO~2~ |

| Exact Mass | 156.07500 |

| Molecular Weight | 156.14 g/mol |

| SMILES | [Na].O=N(=NO)N(CC)CC |

| InChI Key | VIJCRNSTYBGBAW-UHFFFAOYSA-N |

These identifiers are critical for cross-referencing chemical databases and regulatory documents.

Relationship to Hydrazine Derivative Classifications

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium belongs to the diazeniumdiolate class, a subgroup of hydrazine derivatives characterized by the [N(O)NO]^−^ functional group. Hydrazines (R~2~N–NR~2~) are nitrogen-nitrogen bonded compounds where hydrogen atoms are replaced by organic substituents. This compound exemplifies a disubstituted hydrazine derivative , with ethyl groups replacing two hydrogen atoms on adjacent nitrogen centers.

Properties

CAS No. |

92382-74-6 |

|---|---|

Molecular Formula |

C4H10N3NaO2 |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

sodium (Z)-diethylamino-oxido-oxidoiminoazanium |

InChI |

InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |

InChI Key |

AITOFAVTGFDHHI-YJOCEBFMSA-M |

Isomeric SMILES |

CCN(CC)/[N+](=N/O)/[O-].[Na] |

Canonical SMILES |

CCN(CC)[N+](=NO)[O-].[Na] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Diethyl Hydrazine and Nitrous Acid

Reaction Overview

This method involves the reaction of diethyl hydrazine with nitrous acid under inert atmospheric conditions to prevent oxidation of intermediates. The process is pH- and temperature-sensitive, requiring precise control to maximize yield.

Key Steps:

- Reagent Mixing : Diethyl hydrazine is dissolved in an anhydrous solvent (e.g., ethanol) and cooled to 0–5°C.

- Nitrosation : Gaseous nitrous acid (HNO₂) is introduced slowly to avoid exothermic side reactions.

- Neutralization : Sodium hydroxide (NaOH) is added to precipitate the sodium salt.

- Purification : Recrystallization from methanol/water yields the final product.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| pH | 8.5–9.5 |

| Reaction Time | 4–6 hours |

| Yield | 65–75% |

Advantages:

Catalytic Synthesis Using Ferrous Hydroxide

Reaction Overview

Adapted from methodologies for related nitroso compounds, this approach employs ferrous hydroxide (Fe(OH)₂) as a catalyst to enhance nitrosation efficiency. The method is notable for its mild conditions and reduced byproduct formation.

Key Steps:

- Substrate Preparation : Diethylamine and hydroxylamine are combined in aqueous solution.

- Catalytic Nitrosation : Ferrous hydroxide (1–3 wt%) is added, followed by sodium nitrite (NaNO₂) at 25–30°C.

- Oxidation Control : Oxygen exclusion is critical to prevent Fe²⁺ → Fe³⁺ oxidation.

- Isolation : Filtration and lyophilization yield the sodium salt.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Catalyst Loading | 1–3% (w/w) |

| Temperature | 25–30°C |

| pH | 6.0–7.0 |

| Yield | 70–80% |

Advantages:

Nitric Oxide Complexation with Diethylamine

Reaction Overview

This method directly complexes diethylamine with nitric oxide (NO) under high-pressure conditions, forming the NONOate structure. It is favored for producing high-purity DEA/NO with predictable NO-release profiles.

Key Steps:

- Gas-phase Reaction : Diethylamine is exposed to NO gas (1–2 atm) in a sealed reactor.

- Alkaline Stabilization : Sodium hydroxide is introduced to stabilize the nitroso intermediate.

- Crystallization : The product is precipitated using cold ethanol and dried under vacuum.

Reaction Conditions:

| Parameter | Value/Range |

|---|---|

| Pressure | 1–2 atm |

| Temperature | 10–15°C |

| Reaction Time | 12–24 hours |

| Yield | 55–65% |

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Direct Synthesis | 65–75 | ≥97 | High | Sensitive to pH fluctuations |

| Catalytic Synthesis | 70–80 | ≥95 | Moderate | Catalyst separation required |

| NO Complexation | 55–65 | ≥98 | Low | High-pressure equipment |

Critical Parameters Affecting Yield and Purity

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitrogen oxides.

Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions include diethylamine, nitrogen oxides, and substituted derivatives of the original compound .

Scientific Research Applications

Biochemical Applications

- Nitric Oxide Donor

-

Endothelium-Independent Dilation

- The compound has been utilized to evaluate endothelium-independent vasodilation mechanisms. Studies indicate that it can induce relaxation of vascular smooth muscle cells without the involvement of endothelial cells, thus providing insights into vascular physiology and potential therapeutic targets for cardiovascular diseases .

-

Cellular Mechanisms

- Research has demonstrated that diethylamine NONOate affects sodium reabsorption in pulmonary epithelial cells. It inhibits amiloride-sensitive sodium channels and Na⁺/K⁺-ATPase activity, which are crucial for maintaining fluid balance in the lungs. This inhibition may have implications for understanding pulmonary edema and other respiratory conditions .

Toxicological Studies

-

Carcinogenic Potential

- The compound's relationship with nitrosamines raises concerns regarding its potential carcinogenic effects. Nitrosamines are known to form DNA adducts that can lead to mutations and cancer development. Studies have indicated that exposure to related compounds can result in hepatocarcinogenesis in animal models, highlighting the need for careful consideration in its use .

- DNA Damage Assessment

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium involves the controlled release of nitric oxide in solution. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The compound releases nitric oxide through the decomposition of the nitroso group, which then interacts with molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

NO donors are categorized by their chemical class and release mechanisms. DEANO is compared below with S-nitrosothiols (e.g., S-nitrosoglutathione [GSNO] and S-nitrosocysteine [CysNO]), which are structurally distinct but functionally analogous in NO donation.

Chemical and Functional Differences

Mechanistic Insights

- DEANO: Releases NO rapidly under physiological conditions, making it ideal for real-time studies. Its decomposition generates two NO molecules per molecule of DEANO, with byproducts (diethylamine and hydroxyhydrazine) posing minimal interference in most assays .

- GSNO and CysNO: Release NO through redox-sensitive pathways, often requiring glutathione or enzymatic triggers. These donors exert prolonged effects and are effective in systems where gradual NO accumulation is critical .

Stability and Practical Considerations

- DEANO’s short half-life necessitates fresh preparation and cold storage to prevent premature decomposition .

- S-nitrosothiols like GSNO are more stable but may require light protection and reducing environments to maintain integrity .

Research Findings

- Potency: DEANO is less potent than GSNO and CysNO in inhibiting ornithine decarboxylase (ODC), requiring 30 µM for 70% inhibition vs. 3 µM (GSNO) and 1 µM (CysNO) . This difference likely reflects slower cellular uptake or distinct S-nitrosylation kinetics.

- Reversibility: DEANO’s effects on cysteine residues (e.g., DNMT1 inhibition) are reversible by dithiothreitol (DTT) or glutathione, confirming S-nitrosylation as the primary mechanism .

- Fluorescence Compatibility: DEANO’s minimal spectral interference makes it suitable for NO-sensitive fluorophores, unlike S-nitrosothiols, which may quench fluorescence .

Biological Activity

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium, commonly referred to as DEANO, is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant case studies.

DEANO releases nitric oxide upon degradation, which plays a critical role in various physiological processes. Nitric oxide acts as a signaling molecule involved in:

- Vasodilation : NO is known for its role in relaxing vascular smooth muscle, leading to increased blood flow and reduced blood pressure.

- Neurotransmission : It modulates neurotransmitter release and influences neuronal signaling pathways.

- Gene Regulation : DEANO has been shown to affect gene expression through epigenetic mechanisms, particularly influencing DNA methylation.

Epigenetic Effects

Recent studies have highlighted DEANO's impact on DNA methylation. For instance, exposure to DEANO significantly reduces the activity of DNA methyltransferase 1 (DNMT1), leading to hypomethylation of DNA in various human cell lines. This effect is mediated by S-nitrosothiol signaling and has implications for cellular transformation and tumorigenesis .

1. Potentiation of GABA Receptor Function

DEANO has been shown to enhance the function of the GABAρ1 receptor in a dose-dependent manner. This potentiation occurs rapidly and is reversible, suggesting a direct modulation of receptor activity by NO rather than indirect effects through other signaling pathways. The specific NO scavenger CPTIO was able to prevent these effects, further confirming the role of NO in this process .

2. Immune Response Modulation

In immune studies, DEANO has been utilized to investigate its effects on neutrophil responses during bacterial infections. It was found that DEANO significantly increased the synthesis of 5-oxo-ETE, a lipid mediator involved in inflammatory responses, when neutrophils interacted with bacteria. This suggests that DEANO can enhance immune cell functionality through NO-mediated pathways .

Summary of Key Findings

Toxicological Considerations

While DEANO exhibits beneficial biological activities, it is essential to consider its potential toxicity. Nitric oxide donors can lead to adverse effects such as methaemoglobinemia and vasodilation-related hypotension at high concentrations. Studies have indicated that while acute exposure can have therapeutic benefits, careful dosage management is crucial to avoid toxicity .

Q & A

Q. What are the established synthetic routes for 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves the reaction of hydrazine derivatives with nitroso precursors under alkaline conditions. A common approach adapts protocols for sodium hydrazine salts (e.g., dissolving the hydrazine derivative in absolute ethanol and reacting it with sodium ethoxide under nitrogen ). Critical parameters include:

- Solvent choice : Anhydrous ethanol minimizes side reactions.

- Temperature : Controlled cooling (0–5°C) prevents nitroso group decomposition.

- Reaction time : Extended stirring (18–24 hours) ensures complete salt formation .

- Purification : Precipitation with diethyl ether followed by cold methanol washes enhances purity .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Absolute ethanol | Reduces hydrolysis |

| Temperature | 0–5°C | Prevents thermal degradation |

| Reaction Time | 18–24 hours | Maximizes conversion |

| Purification | Ether precipitation | Removes organic impurities |

Q. How should researchers characterize the structural and purity attributes of 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium?

Methodological Answer: Key techniques include:

Q. What are the known stability profiles and recommended storage conditions for this compound under laboratory settings?

Methodological Answer: The compound is sensitive to:

- Light : Nitroso groups may photodegrade; store in amber glassware.

- Moisture : Hygroscopic nature requires desiccators or vacuum-sealed containers.

- Temperature : Stable at ≤4°C for short-term; long-term storage at –20°C under nitrogen .

Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can quantify decomposition kinetics.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitroso and hydroxyl groups in this compound during nucleophilic or electrophilic reactions?

Methodological Answer: The nitroso group acts as an electrophile in reactions with amines or thiols, forming N–N or S–N bonds. The hydroxyl group can participate in hydrogen bonding or act as a leaving group under acidic conditions. For example:

Q. How can computational chemistry models (e.g., DFT) predict the compound’s behavior in catalytic systems or supramolecular assemblies?

Methodological Answer:

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict redox activity in catalysis .

- Molecular Dynamics : Simulate supramolecular interactions (e.g., hydrogen bonding with transition metals) .

- Docking Studies : Predict affinity for biological targets (e.g., enzyme active sites) .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., conflicting ΔH values) for its decomposition pathways?

Methodological Answer:

- Calorimetry : Differential scanning calorimetry (DSC) measures decomposition enthalpy.

- Isothermal Titration : Quantify binding constants to identify intermediate complexes.

- Replication Studies : Standardize conditions (solvent, purity) to isolate variables .

| Technique | Application | Example Outcome |

|---|---|---|

| DSC | ΔH measurement | Identifies exothermic peaks |

| Controlled O₂ | Oxidative stability | Quantifies O₂ sensitivity |

Q. What advanced spectroscopic techniques (e.g., VT-NMR, XAS) are required to probe its dynamic coordination chemistry with transition metals?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.